Glycine, N-[N-(4-hydroxybenzoyl)glycyl]-
Description
Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- (CAS: 92279-08-8) is a dipeptide derivative comprising two glycine residues, where one glycine is modified by a 4-hydroxybenzoyl group. Structurally, it is represented as N-(4-hydroxybenzoylglycyl)glycine, with the following features:
Properties
CAS No. |
113236-11-6 |
|---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H12N2O5/c14-8-3-1-7(2-4-8)11(18)13-5-9(15)12-6-10(16)17/h1-4,14H,5-6H2,(H,12,15)(H,13,18)(H,16,17) |
InChI Key |
IKVRQTRPCFPYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NCC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Benzoylglycine (Hippuric Acid)
- Structure : Benzoyl group directly attached to glycine.
- Molecular formula: C₉H₉NO₃.
- Key differences : Lacks the 4-hydroxyl group and the additional glycyl residue present in the target compound.
- Synthesis : Prepared by reacting glycine with benzoyl chloride in alkaline conditions, followed by acidification .
- Applications : Used as a biomarker for toluene exposure and in studying renal function .
N-(4-Methylbenzoyl)glycine
- Structure : 4-methylbenzoyl substitution instead of 4-hydroxybenzoyl.
- Molecular formula: C₁₀H₁₁NO₃.
- Key differences : The methyl group increases hydrophobicity compared to the hydroxyl group in the target compound, altering solubility and reactivity.
p-Hydroxyhippuric Acid (N-(4-Hydroxybenzoyl)glycine)
- Structure : 4-hydroxybenzoyl group attached to glycine.
- Molecular formula: C₉H₉NO₄.
- Key differences : Simpler structure with only one glycine unit, unlike the dipeptide backbone of the target compound.
- Applications : Studied for its role in metabolic pathways and as a substrate in glycosylation analysis .
S-Benzoylmercaptoacetyltriglycine (Betiatide)
- Structure : Contains a benzoylthio group and three glycine residues.
- Molecular formula : C₁₄H₁₇N₃O₆S.
- Key differences : Incorporates a sulfur-containing benzoyl group and a triglycine chain, enhancing its use in radiopharmaceutical imaging.
- Applications: FDA-approved as a diagnostic agent for renal imaging .
N-(Phenylsulfonyl)glycine Derivatives
- Structure : Phenylsulfonyl group replaces the benzoyl moiety.
- Molecular formula: Varies (e.g., C₈H₉NO₄S for simple derivatives).
- Key differences : Sulfonyl groups impart greater electronegativity and stability, influencing binding affinity in therapeutic applications .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- | C₁₀H₁₀N₂O₅ | 238.20 | 4-hydroxybenzoyl, dipeptide backbone |
| N-Benzoylglycine | C₉H₉NO₃ | 179.17 | Benzoyl, amide |
| p-Hydroxyhippuric Acid | C₉H₉NO₄ | 195.17 | 4-hydroxybenzoyl, amide |
| Betiatide | C₁₄H₁₇N₃O₆S | 355.37 | Benzoylthio, triglycine |
Key Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing Glycine, N-[N-(4-hydroxybenzoyl)glycyl]-?
- The compound is synthesized via amide bond formation between glycine derivatives and aromatic acyl groups. Common methods include:
- Acylation with coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents like dichloromethane (DCM) or acetonitrile (ACN). For example, coupling 4-hydroxybenzoic acid with glycylglycine derivatives under nitrogen atmosphere .
- Microwave-assisted synthesis : Accelerates reaction rates and improves yield by optimizing temperature and solvent polarity .
- Key steps : Protect the amino group of glycine, activate the carboxyl group of 4-hydroxybenzoic acid, and perform coupling in the presence of a base (e.g., triethylamine).
Q. How is the structural integrity of Glycine, N-[N-(4-hydroxybenzoyl)glycyl]- confirmed?
- Analytical techniques :
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of the 4-hydroxybenzoyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and glycine backbone .
- Fourier-transform infrared spectroscopy (FTIR) : Peaks at 1650–1700 cm indicate amide bonds; ~3400 cm corresponds to -OH groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of Glycine, N-[N-(4-hydroxybenzoyl)glycyl]-?
- Factors affecting yield :
- Coupling agent selection : EDCI with HOBt (hydroxybenzotriazole) reduces racemization compared to DCC .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation .
- Table 1 : Yield optimization under varying conditions:
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 0°C | 85 |
| DCC | DCM | RT | 72 |
Q. What methodologies are used to study the biological interactions of Glycine, N-[N-(4-hydroxybenzoyl)glycyl]-?
- Interaction studies :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (e.g., ) with enzymes like proteases or kinases .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- Molecular docking : Predicts binding modes using software like AutoDock Vina; validated by X-ray crystallography if co-crystals are obtained .
- Table 2 : Reported bioactivity data for related compounds:
| Target Enzyme | IC50 (μM) | Assay Type | Reference |
|---|---|---|---|
| DNA Gyrase | 12.3 | Fluorescence | |
| Tyrosinase | 45.6 | Colorimetric |
Q. How should researchers address contradictions in literature data on this compound’s bioactivity?
- Strategies :
- Replicate assays : Confirm results using orthogonal methods (e.g., fluorescence vs. colorimetric assays) .
- Purity verification : Use HPLC with a C18 column (e.g., 90% water/acetonitrile gradient) to ensure >95% purity .
- Control variables : Standardize buffer pH, temperature, and enzyme concentrations across studies .
Methodological Considerations
Q. What techniques are recommended for analyzing metabolic stability in vitro?
- Liver microsome assays : Incubate the compound with rat/human liver microsomes, and quantify remaining parent compound via LC-MS/MS .
- Half-life calculation : Use first-order kinetics: , where is the degradation rate constant .
Q. How can computational tools aid in predicting physicochemical properties?
- Software :
- ChemAxon : Predicts logP (lipophilicity), solubility, and pKa .
- SwissADME : Evaluates drug-likeness and bioavailability .
Key Challenges and Solutions
- Challenge : Low aqueous solubility due to the hydrophobic 4-hydroxybenzoyl group.
- Solution : Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles via emulsion-solvent evaporation .
- Challenge : Instability in acidic conditions (e.g., gastric pH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
